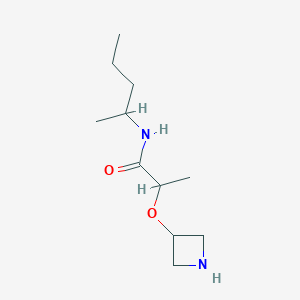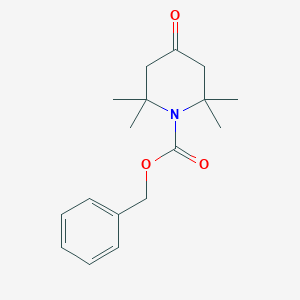
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group, four methyl groups, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,6,6-tetramethyl-4-oxopiperidine, a key intermediate, involves the reaction of acetone and ammonia in the presence of acidic catalysts such as Lewis acids or protonic acids . The process can be carried out in two steps: initially, the temperature is maintained below 35°C, followed by the addition of more acetone and raising the temperature to 40-65°C . The final step involves the esterification of the intermediate with benzyl alcohol to form Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it modulates the acetylation status of histones, thereby affecting gene expression and cellular functions . This modulation can lead to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Similar in structure but lacks the tetramethyl groups.
®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: Contains a methyl group instead of tetramethyl groups.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains difluoro groups instead of tetramethyl groups.
Uniqueness
The presence of four methyl groups in Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-16(2)10-14(19)11-17(3,4)18(16)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
YPEIRTYUWDCWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


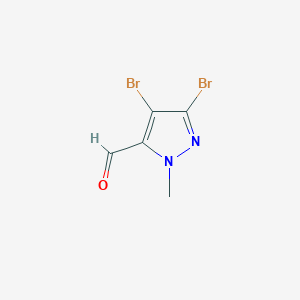
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
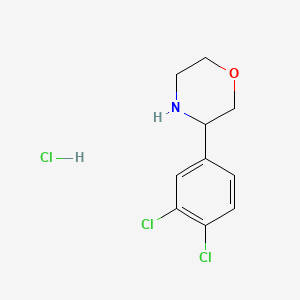

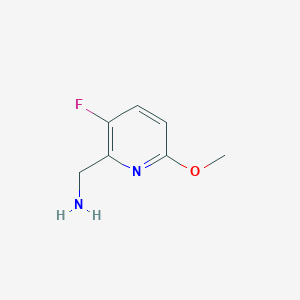
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
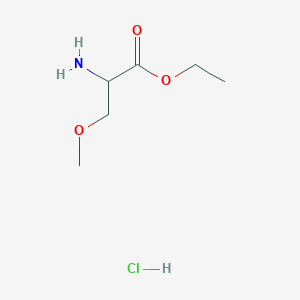
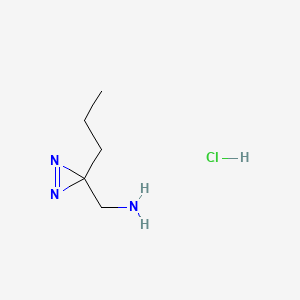
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
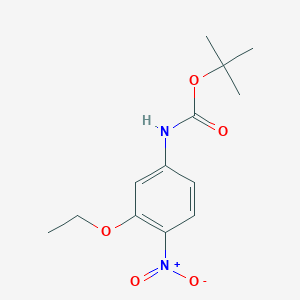
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

